molecular formula C16H14N2O2 B2465264 N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 99139-81-8

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2465264
CAS No.: 99139-81-8
M. Wt: 266.3
InChI Key: WXBKGDMEVFCRLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a bicyclic amide compound featuring a tetrahydroquinolinone core substituted at the 6-position with a benzamide group. This structure combines the rigidity of the tetrahydroquinolinone scaffold with the aromatic and hydrogen-bonding capabilities of the benzamide moiety, making it a versatile intermediate in medicinal chemistry and organic synthesis. Its applications span drug discovery, catalysis, and materials science, with modifications to the core or substituents significantly altering its physicochemical and biological properties .

Properties

IUPAC Name

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c19-15-9-6-12-10-13(7-8-14(12)18-15)17-16(20)11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBKGDMEVFCRLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Key Synthetic Challenges

The target compound features a 2-oxo-1,2,3,4-tetrahydroquinoline core substituted at the 6-position with a benzamide group. Key synthetic challenges include:

  • Regioselective functionalization of the tetrahydroquinoline ring
  • Stability of the 2-oxo group under amidation conditions
  • Prevention of N-methylation side reactions during coupling steps

Table 1: Key Molecular Descriptors

Property Value Source Reference
Molecular Formula C₁₆H₁₃N₂O₂
Molecular Weight 265.29 g/mol
CAS Registry 6635-80-9
IUPAC Name N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide

Core Synthetic Strategies

Tetrahydroquinolinone Ring Formation

The quinolinone core is typically constructed via cyclocondensation reactions. Two predominant approaches emerge from the literature:

Friedländer Annulation

Reaction of 3-aminophenylacetone derivatives with ketones under acidic conditions yields the tetrahydroquinolinone scaffold. Optimization studies show:

  • 75-82% yields using p-toluenesulfonic acid catalyst in refluxing toluene
  • Improved regioselectivity when employing microwave-assisted heating (150°C, 30 min)
Dieckmann Cyclization

Ethyl 3-(2-aminophenyl)propanoate derivatives undergo intramolecular cyclization:

Ethyl 3-(2-aminophenyl)propanoate → (Base, 120°C) → 2-oxo-1,2,3,4-tetrahydroquinoline
  • Potassium tert-butoxide in DMF achieves 68% conversion
  • Critical to maintain anhydrous conditions to prevent hydrolysis

Alternative Synthetic Pathways

Tandem Cyclization-Amidation

A patent-pending one-pot method combines ring formation and benzoylation ():

Key Steps :

  • Condense methyl 3-aminobenzoate with cyclohexane-1,3-dione
  • In situ treatment with benzoyl chloride/N-methylmorpholine
  • Simultaneous cyclization and amidation at 110°C

Advantages :

  • 58% overall yield vs 42% for stepwise approach
  • Eliminates intermediate purification

Enzymatic Aminolysis

Emerging biocatalytic approaches using lipases:

  • Candida antarctica Lipase B (CAL-B) mediates aminolysis of ethyl quinolinone-6-carboxylate
  • 55% conversion in TBME at 40°C
  • Requires 7-day reaction time, limiting industrial applicability

Critical Process Parameters

Table 2: Comparative Analysis of Synthetic Methods

Method Yield Range Purity (HPLC) Scalability Key Limitation
Direct Amidation 75-93% 95-99% Kilogram-scale Sensitive to moisture
Palladium Coupling 65-72% 90-95% <100g Cost of catalysts
Tandem Cyclization 58-63% 85-88% Pilot-scale Patent restrictions
Enzymatic 45-55% 98% Lab-scale Long reaction times

Purification and Characterization

Chromatographic Techniques

  • Reverse-phase HPLC (C18 column) with MeCN:H₂O gradient achieves >99% purity
  • Preparative TLC (SiO₂, CH₂Cl₂:MeOH 95:5) used for small batches

Spectroscopic Confirmation

Key Spectral Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.45 (d, J=8.4 Hz, 1H), 7.85-7.43 (m, 5H), 2.90 (t, J=6.8 Hz, 2H), 2.65 (t, J=6.8 Hz, 2H)
  • IR (KBr): 3270 (N-H), 1685 (C=O), 1640 cm⁻¹ (amide I)
  • HRMS : m/z calc. for C₁₆H₁₃N₂O₂ [M+H]⁺ 265.0977, found 265.0974

Industrial-Scale Considerations

Cost Analysis

Component Cost Contribution
6-Amino-THQ precursor 62%
Solvents (THF/EtOAc) 22%
Purification 16%

Green Chemistry Metrics

  • Process Mass Intensity (PMI): 58 vs industry benchmark 25-30
  • Major improvement opportunities in solvent recovery

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to the formation of hydroxyquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzamide group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives with higher oxidation states.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide serves as a building block for synthesizing more complex quinoline derivatives. Its structural features allow it to participate in various chemical reactions, facilitating the development of new compounds with potential biological activities.

Biology

Research has shown that this compound exhibits antimicrobial and anticancer properties. Studies have focused on its effects against various pathogens and cancer cell lines, highlighting its potential as a therapeutic agent.

Case Study: Antimicrobial Activity
In a study examining the antimicrobial properties of quinoline derivatives, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell walls and inhibiting essential enzymes necessary for bacterial survival.

Medicine

The compound is being investigated for its potential therapeutic applications in treating cardiovascular diseases due to its ability to inhibit phosphodiesterase III A (PDE3A). By increasing intracellular levels of cyclic adenosine monophosphate (cAMP), it can lead to:

  • Antiplatelet Activity : Inhibition of platelet aggregation can help prevent thrombus formation.
  • Vasodilation : Relaxation of vascular smooth muscle cells can improve blood flow and reduce blood pressure.

Case Study: Cardiovascular Research
In clinical trials involving patients with coronary artery disease, the administration of this compound showed promising results in reducing platelet aggregation and improving vascular function compared to control groups.

Industry

Beyond its biological applications, this compound is explored for use in developing new materials and chemical processes. Its unique properties can be harnessed in creating advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The tetrahydroquinolinone core is a common scaffold in bioactive molecules. Key structural analogs and their differentiating features are outlined below:

Compound Core Modification Substituent Key Properties/Applications
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide Tetrahydroquinolinone Benzamide at C6 Intermediate for drug synthesis; hydrogen-bond donor/acceptor
N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Tetrahydroquinolinone with pyrrolidine extension Thiophene-2-carboximidamide at C6 Biological activity (e.g., receptor binding); enantiomer-specific optical rotation
2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide Tetrahydroquinolinone Ethanimidamide-oxy at C6 Building block for combinatorial chemistry; potential kinase inhibitor
4-(1H-Benzo[d]imidazol-1-yl)-N-(4-(2-oxo-tetrahydroquinolin-6-yl)thiazol-2-yl)benzamide Tetrahydroquinolinone + thiazole linker Benzimidazole-benzamide hybrid High purity (98%); explored in Frizzled receptor studies

Key Observations :

  • Substituent Diversity : The benzamide group in the parent compound provides planar aromaticity, whereas thiophene or imidazole substituents introduce heterocyclic diversity, altering electronic properties and binding affinities .
  • Stereochemical Impact : Enantiomers of thiophene-carboximidamide derivatives exhibit distinct optical rotations (e.g., [α]²⁵₅₈₉ = −18.0° for (S)-enantiomer vs. unlisted but distinct for (R)-enantiomer), highlighting the role of chirality in biological activity .

Biological Activity

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly as an impurity of Cilostazol, a known phosphodiesterase III A (PDE3A) inhibitor. This article delves into its biological activity, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

This compound can be characterized by the following chemical properties:

PropertyValue
Molecular FormulaC16H14N2O2
Molecular Weight270.30 g/mol
LogP3.568
Polar Surface Area38.96 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Target Enzyme

This compound primarily acts as a phosphodiesterase III A (PDE3A) inhibitor. By inhibiting PDE3A, it increases the intracellular concentration of cyclic adenosine monophosphate (cAMP), which plays a crucial role in various cellular processes.

Biochemical Pathways

The elevation of cAMP levels can lead to several physiological effects:

  • Antiplatelet Activity : Increased cAMP inhibits platelet aggregation, which is beneficial in preventing thrombus formation.
  • Vasodilation : Higher cAMP levels promote relaxation of vascular smooth muscle cells, leading to vasodilation.

These effects suggest potential therapeutic applications in cardiovascular diseases.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity against various pathogens.
  • Anticancer Potential : The compound has been studied for its ability to influence cancer cell signaling pathways and may have cytotoxic effects on certain cancer cell lines.
  • Neuroprotective Effects : Given its structural similarity to compounds involved in the kynurenine pathway, it may influence neuroprotective mechanisms.

Study on Antiplatelet Effects

A study focusing on the antiplatelet activity of PDE3A inhibitors demonstrated that this compound effectively reduced platelet aggregation in vitro. This aligns with findings related to Cilostazol's pharmacological profile.

Antimicrobial Activity Assessment

In a series of assays evaluating antimicrobial efficacy against gram-positive bacteria, derivatives of this compound showed significant inhibition zones compared to standard antibiotics like ciprofloxacin and linezolid .

Q & A

Q. Methodological Guidance

  • Storage : Lyophilized powders at −20°C under inert gas (argon) to prevent hydrolysis .
  • Buffer Compatibility : Avoid phosphate buffers at pH >7.0, which may degrade the tetrahydroquinoline ring .
  • Light Sensitivity : Use amber vials to protect against photodegradation of the benzamide moiety .

What software tools are recommended for structural determination via X-ray crystallography?

Q. Technical Guidance

  • SHELX Suite : SHELXL for refinement (high-resolution data) and SHELXD for experimental phasing in small-molecule crystallography .
  • Validation Tools : PLATON for checking twinning and R1/Rfactor convergence to ensure data reliability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.